molecular formula C16H15N3O2S B2433132 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895009-42-4

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2433132
CAS RN: 895009-42-4
M. Wt: 313.38
InChI Key: ABLIHXMGYPLLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide or MBT-PMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Cytotoxic Activity Against Cancer Cell Lines: A novel series of compounds bearing imidazo[2,1-b]thiazole scaffolds, related to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, were synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Certain compounds demonstrated potential as inhibitors against these cell lines, indicating their relevance in cancer research (Ding et al., 2012).

Antiproliferative Activity

  • Activity Against Various Cancer Cell Lines: Research on pyridine linked various substituted thiazole hybrids, related to the compound , revealed promising anticancer activity against several cancer cell lines such as liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), and breast cancer (MCF-7) (Alqahtani & Bayazeed, 2020).

Photophysical Properties

  • Hydrogen Bonding in Acetamide Crystals: A study on hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, closely related to the compound in focus, indicated distinct hydrogen bonding patterns in these structures. This research provides insights into the molecular arrangements and interactions significant for pharmaceutical and material science applications (Balijapalli et al., 2017).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

  • Metabolic Stability Improvements: Modifications to N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide led to compounds with similar potency and efficacy as PI3Kα and mTOR inhibitors, but with reduced metabolic deacetylation. This research is critical in developing more stable and effective cancer treatments (Stec et al., 2011).

Synthesis of Thiazolo[3,2-a]Pyridine Derivatives

  • Novel Syntheses of Thiazolinone and Thiazolo Derivatives: Derivatives of thiazolo[3,2-a]pyridines, similar to the compound of interest, have been synthesized via simple methods, indicating the compound's versatility in organic synthesis and potential pharmaceutical applications (Ammar et al., 2005).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)19(10-12-4-3-7-17-9-12)16-18-14-6-5-13(21-2)8-15(14)22-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIHXMGYPLLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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